molecular formula C20H13BrO5 B3290995 6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-35-6

6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B3290995
CAS No.: 869079-35-6
M. Wt: 413.2 g/mol
InChI Key: ZIPBGTOEXQTAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a coumarin-derived bichromene dione featuring a bromine substituent at position 6 and an ethoxy group at position 7'. Its core structure consists of two fused chromene rings, with two ketone groups at positions 2 and 2'. The molecular formula is C₂₀H₁₃BrO₅, with a molecular weight of 413.22 g/mol (calculated from ’s non-brominated analog, C₂₀H₁₄O₅, MW 334.33 g/mol + Br substitution) .

The bromine atom enhances electrophilic reactivity and may influence intermolecular interactions (e.g., halogen bonding), while the ethoxy group contributes to solubility in organic solvents.

Properties

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPBGTOEXQTAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Ethoxylation: The ethoxy group can be introduced at the 7’ position through an etherification reaction using ethyl alcohol and a strong acid catalyst like sulfuric acid.

    Cyclization: The formation of the bichromene structure is achieved through a cyclization reaction, often involving the use of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted bichromenes with various functional groups.

Scientific Research Applications

6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication processes.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 6-Br, 7'-OEt C₂₀H₁₃BrO₅ 413.22 Not reported Bromine enhances reactivity
7'-Ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione 7'-OEt C₂₀H₁₄O₅ 334.33 Not reported Base structure; ethoxy improves solubility
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2) 6’-NMe₂, 7’-OH, 8’-Me C₂₂H₁₉NO₆ 393.39 239–241 Polar amino group enhances water solubility
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) 7-OH, 7’-OH, 8’-OH C₁₉H₁₂O₇ 352.30 >270 High polarity; low solubility in non-polar solvents
ZINC12880820 8’-OMe, 7-O-(naphthalen-2-yl) C₂₈H₁₈O₆ 450.44 Not reported Naphthalene enhances π-π stacking; antiviral activity

Key Observations :

  • Bromine vs. Polar Groups: The bromine in the target compound likely increases molecular weight and lipophilicity compared to hydroxyl or amino-substituted analogs (e.g., compounds 2 and 3) .
  • Ethoxy vs. Methoxy : The ethoxy group (7’-OEt) may confer slightly better lipid solubility than methoxy (e.g., ZINC12880820’s 8’-OMe) due to its longer alkyl chain .
  • Thermal Stability : Compound 3’s high melting point (>270°C) suggests strong intermolecular hydrogen bonding from hydroxyl groups, whereas brominated/ethoxy analogs may exhibit lower thermal stability .
Carbonic Anhydrase Inhibition

Compounds 2 and 3 () inhibit human carbonic anhydrases (hCAs), with compound 2 showing moderate activity (IC₅₀ ~50–100 nM). The bromo-ethoxy derivative’s larger size and halogenated structure could enhance binding to hCA hydrophobic pockets, though experimental validation is needed .

Antiviral Activity

ZINC12880820 and related naphthalene-substituted bichromenes () inhibit SARS-CoV-2 nsp16 methyltransferase, critical for viral RNA replication.

Cytotoxic Potential

Compound 5 () and the pyridinylmethyl-substituted bichromene () exhibit cytotoxic effects, suggesting that electron-withdrawing groups (e.g., bromine) could further enhance antiproliferative activity .

Biological Activity

6-Bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes available data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H18BrO4
  • Molecular Weight : 429.27 g/mol
  • Structure : The compound features a bromine atom and an ethoxy group which contribute to its unique chemical reactivity and biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines.

  • Case Study : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties.

  • Findings : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : The compound appears to influence key signaling pathways involved in cell survival and apoptosis.
  • Interaction with Enzymes : It may inhibit specific enzymes involved in inflammation and cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryReduces cytokine production

Research Findings

Recent studies have provided insights into the potential therapeutic applications of this compound:

  • Cancer Therapy : The ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest possible applications in diseases like rheumatoid arthritis or inflammatory bowel disease.
  • Neuroprotection : Preliminary studies indicate that it may offer neuroprotective effects by reducing oxidative stress in neuronal cells.

Q & A

Q. What are the common synthetic strategies for preparing 6-bromo-7'-ethoxy-bichromene-dione derivatives?

The synthesis typically involves regioselective cyclization of substituted chalcones or bichalcones using iodine (I₂) as a catalyst under mild conditions . Key steps include:

  • Bichalcone Preparation : Coupling of substituted chromenone precursors via Claisen-Schmidt condensation.
  • Cyclization : Iodine-mediated intramolecular cyclization (10 mol% I₂ in dichloromethane or dioxane) to form the bichromene-dione scaffold.
  • Purification : Column chromatography (e.g., EtOAc/MeOH gradients) to isolate products with yields ranging from 21% to 94% .

Q. How is the structure of 6-bromo-7'-ethoxy-bichromene-dione confirmed experimentally?

Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data to confirm substituent positions and scaffold geometry. For example, methoxy groups appear as singlets near δ 4.10 ppm, while aromatic protons show distinct splitting patterns .
  • X-ray Crystallography : Crystal structures reveal dihedral angles between coumarin units (e.g., 52.37° in dimethyl analogs) and intermolecular interactions (C–H⋯O hydrogen bonds, π-π stacking) .
  • HR-MS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H⁺] calculated vs. observed) .

Q. What biological activities have been reported for structurally related bichromene-diones?

Bichromene-diones, as coumarin derivatives, exhibit antiviral activity against SARS-CoV-2 by inhibiting nsp16 methyltransferase . Key findings include:

  • Inhibition Mechanisms : Competitive binding to the S-adenosyl methionine (SAM) pocket of viral enzymes.
  • Structure-Activity Relationships (SAR) : Substituents like ethoxy or naphthalene groups enhance binding affinity .
  • In Vitro Assays : IC₅₀ values determined via fluorescence polarization or enzymatic activity assays .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for bichromene-dione derivatives?

Advanced refinement using SHELXL (part of the SHELX suite) is recommended:

  • Twinning : Apply TWIN/BASF commands to model twinned data.
  • Disordered Solvents : Use SQUEEZE/PLATON to mask electron density from unresolved solvent molecules .
  • Validation : Check with CCDC tools (e.g., Mercury) for bond-length/angle outliers and R-factor convergence (<5%) .

Q. What computational methods are suitable for predicting the antiviral activity of 6-bromo-7'-ethoxy-bichromene-dione?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with viral targets:

  • Target Selection : Use PDB structures (e.g., SARS-CoV-2 nsp16/nsp10 complex, PDB ID 6W4H).
  • Docking Parameters : Grid boxes centered on the SAM-binding site, with Lamarckian genetic algorithms for pose sampling .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

Contradictions often arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., dioxane vs. MeOH) or catalyst loading (I₂ vs. acid/base) .
  • Assay Variability : Normalize bioactivity data using positive controls (e.g., sinefungin for nsp16 inhibition) and replicate experiments (n ≥ 3) .
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out regioisomeric impurities .

Methodological Tables

Q. Table 1: Synthetic Yields of Bichromene-dione Derivatives

PrecursorCatalystSolventYield (%)Reference
Bichalcone 7abI₂ (10%)DCM21
Bichalcone 7aeI₂ (10%)DCM94
Coumarin-acetic acid esterDBUDioxane45

Q. Table 2: Key Crystallographic Parameters for Bichromene-diones

CompoundDihedral Angle (°)Intermolecular InteractionsR-factor (%)
6,6'-Dimethyl derivative52.37C–H⋯O, π-π (3.631 Å)4.2
Antiviral candidate*N/ASAM-pocket H-bonds, hydrophobicN/A

*Predicted via docking studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
Reactant of Route 2
6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.